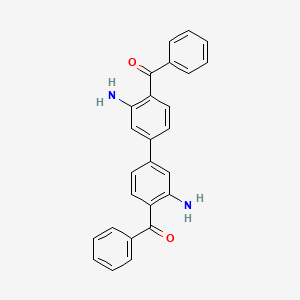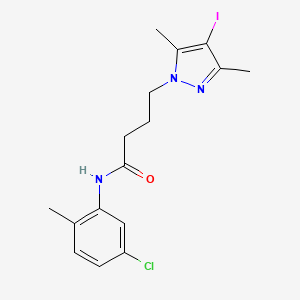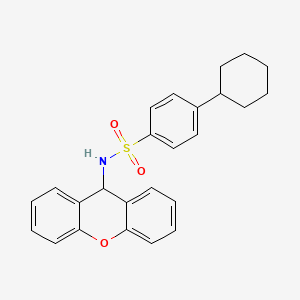
(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is an organic compound characterized by its complex structure, which includes two benzoyl groups attached to a biphenyl core with diamine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.
Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Diamine Functionalities:
Industrial Production Methods
Industrial production of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE may involve large-scale coupling reactions followed by acylation and amination steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or diamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
相似化合物的比较
Similar Compounds
4,4’-DIBENZOYL-1,1’-BINAPHTHYL: Similar structure but with naphthyl groups instead of biphenyl.
4-BENZOYLBIPHENYL: Contains only one benzoyl group.
4,4’-BIPHENYLDICARBONYL CHLORIDE: Similar biphenyl core but with carbonyl chloride groups.
Uniqueness
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is unique due to its specific combination of benzoyl and diamine groups attached to a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C26H20N2O2 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2 |
InChI 键 |
FMSMPVMYWWHTAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11484199.png)
![ethyl 4-[5-(4-tert-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11484206.png)
![2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11484212.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11484224.png)

![1-{5-[(3,4-dimethoxyphenyl)amino]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11484233.png)

![2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide](/img/structure/B11484239.png)
![7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484250.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11484256.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)
![1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one](/img/structure/B11484265.png)
![Propanamide, 2,2-dimethyl-N-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-](/img/structure/B11484271.png)
![2-hydroxy-1-(4-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484274.png)
